molecular formula C7H7ClN2O B179010 5-Amino-2-chlorobenzamide CAS No. 111362-50-6

5-Amino-2-chlorobenzamide

Cat. No. B179010
CAS RN: 111362-50-6
M. Wt: 170.59 g/mol
InChI Key: KBIUWISITKJWTA-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzamide is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.6 . The IUPAC name for this compound is 5-amino-2-chlorobenzamide .


Synthesis Analysis

The synthesis of 2-amino-5-chlorobenzamide involves dehydration of 2-amino-5-chlorobenzamide using P2O5 to form 2-amino-5-chlorobenzonitrile and phosphoric acid .


Molecular Structure Analysis

The InChI code for 5-Amino-2-chlorobenzamide is 1S/C7H7ClN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11) . The compound’s structure can also be represented by the canonical SMILES string: C1=CC(=C(C=C1Cl)C(=O)N)N .


Physical And Chemical Properties Analysis

5-Amino-2-chlorobenzamide is a solid at room temperature . It has a melting point of 152-154°C . The compound has a molecular weight of 170.6 .

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonism

5-Amino-2-chlorobenzamide derivatives have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. Particularly, some derivatives displayed potent 5-HT3 receptor antagonistic activity without binding affinity to 5-HT4 receptors, suggesting their potential in medical applications related to serotonin regulation (Harada et al., 1995).

Gastrokinetic Activity

A series of 5-chlorobenzamide derivatives, including 5-Amino-2-chlorobenzamide, were prepared and evaluated for their effects on gastric emptying in rats. Some compounds showed superior gastrokinetic activity compared to existing drugs, indicating their potential for treating gastrointestinal disorders (Kato et al., 1992).

Biodegradation of Groundwater Micropollutants

A study identified an amidase that converts 5-Amino-2-chlorobenzamide to 2,6-dichlorobenzoic acid, offering insights into the biodegradation of this compound in groundwater. This is significant for environmental applications, particularly in the treatment of contaminated water sources (T’Syen et al., 2015).

Fluorescent Probe Development

5-Amino-2-chlorobenzamide has been used in the development of a novel fluorescent probe for hydrogen peroxide detection. This demonstrates its potential application in analytical chemistry, particularly for the detection of specific reactive molecules (Cai et al., 2015).

Prediction Model for Environmental Safety

Research involving 5-Amino-2-chlorobenzamide has led to the development of a prediction model for the peak concentration of its degradation products. This is crucial for assessing the environmental safety of chemicals related to 5-Amino-2-chlorobenzamide, especially in agricultural applications (Lu et al., 2004).

Safety and Hazards

5-Amino-2-chlorobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

5-amino-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIUWISITKJWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455936
Record name 5-amino-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chlorobenzamide

CAS RN

111362-50-6
Record name 5-amino-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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